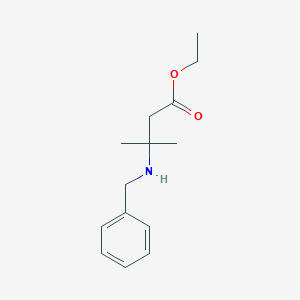

Ethyl 3-(benzylamino)-3-methylbutanoate

カタログ番号 B168490

CAS番号:

17945-54-9

分子量: 235.32 g/mol

InChIキー: AYVCXYHRYDQWIC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Ethyl 3-(benzylamino)-3-methylbutanoate is a chemical compound with the molecular formula C13H19NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(benzylamino)-3-methylbutanoate is characterized by a linear formula of C13H19NO2 . The compound has a molecular weight of 221.29 g/mol . The InChIKey of the compound is JENQQNDKUFOZAO-NSHDSACASA-N .Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-(benzylamino)-3-methylbutanoate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

Ethyl 3-(benzylamino)-3-methylbutanoate has a molecular weight of 221.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 221.141578849 g/mol . The topological polar surface area of the compound is 38.3 Ų .科学的研究の応用

- Summary of Application : Ethyl 3-(benzylamino)-3-methylbutanoate is a chemical compound used in various chemical reactions . It’s also known as N-Benzyl-beta-alanine Ethyl Ester, N-Benzyl-3-aminopropionic Acid Ethyl Ester .

- Summary of Application : This compound has been used in Aza-Michael additions of Benzylamine to Acrylates . This type of reaction is a subset of organic chemistry.

- Methods of Application : The reaction was carried out in the absence of a solvent, using DBU as a catalyst via a solvent-free protocol . This approach is part of a broader effort to develop more sustainable chemistry practices.

- Results or Outcomes : The reaction resulted in N-benzylated β-amino esters . Depending on the α,β-unsaturated esters used, the reaction times were reduced, with good to excellent yields for the aza-Michael addition .

Chemical Synthesis

Aza-Michael Additions

将来の方向性

特性

IUPAC Name |

ethyl 3-(benzylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVCXYHRYDQWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302340 | |

| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)-3-methylbutanoate | |

CAS RN |

17945-54-9 | |

| Record name | 17945-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of ethyl 3,3-dimethylacrylate (19.3 g, 0.151 mol) in EtOH (150 mL) was added benzylamine (16.2 g, 0.151 mol) and refluxed for 24 h. The reaction mixture was concentrated in vacuo. The distillation of the residue gave ethyl 3-benzylamino-3-methylbutyrate as a colorless oil (7.48 g, 21%).

Yield

21%

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)